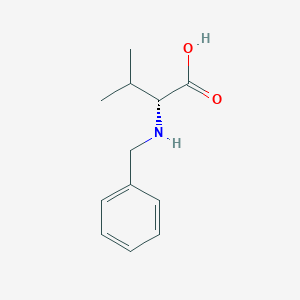

(R)-2-(Benzylamino)-3-methylbutanoic acid

説明

“®-2-(Benzylamino)-3-methylbutanoic acid” is a compound that falls under the category of amino acids . Amino acids are organic compounds that combine to form proteins and are fundamental units of life. They play an important role in various biological functions .

Synthesis Analysis

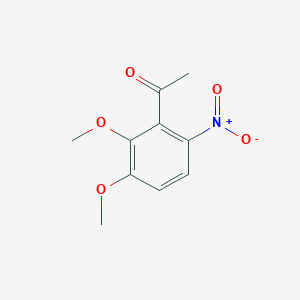

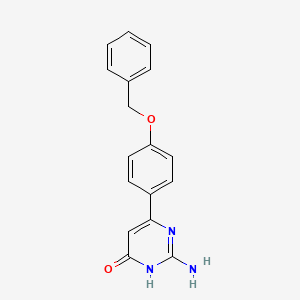

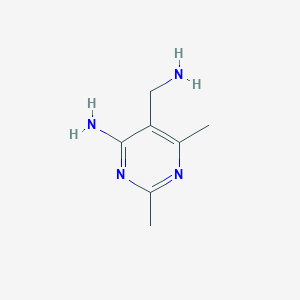

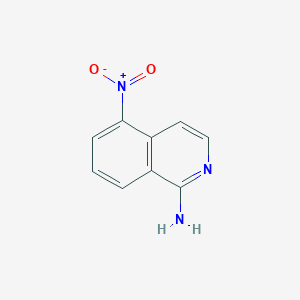

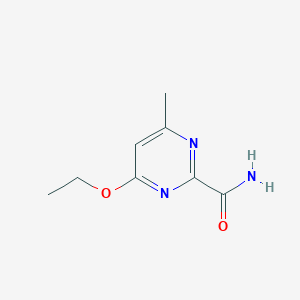

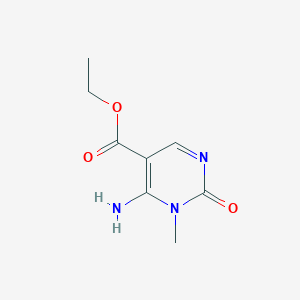

The synthesis of such compounds often involves methods like the Skraup Synthesis of Quinolines , which involves a series of reactions brought about by heating a primary aromatic amine . Another method is the One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters . The O’Donnell Amino Acid Synthesis is also a notable method that enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Molecular Structure Analysis

The molecular structure of “®-2-(Benzylamino)-3-methylbutanoic acid” can be analyzed using various techniques. For instance, multidimensional scaling of a large number of physical–chemical properties can be used to derive new quantitative descriptors for the 20 naturally occurring amino acids . Tools like the “Lewis Structure Finder” can also be used to get the Lewis structure of chemical compounds .Chemical Reactions Analysis

The chemical reactions involving “®-2-(Benzylamino)-3-methylbutanoic acid” can be analyzed using various methods. Photocatalysis has recently emerged as a mild approach for amino acid modification . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can also be used for the introduction of amines in natural products during late-stage transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Benzylamino)-3-methylbutanoic acid” can be analyzed using various tools. ProtParam is a tool which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .作用機序

The mechanism of action of “®-2-(Benzylamino)-3-methylbutanoic acid” can be understood by studying the role of similar compounds. For instance, pyridinium salts have played an intriguing role in a wide range of research topics . Treatment of Arabidopsis thaliana with 100 μM hydroxamic acids was found to cause chlorophyll bleaching and phytotoxicity .

Safety and Hazards

The safety and hazards of “®-2-(Benzylamino)-3-methylbutanoic acid” can be analyzed by referring to similar compounds. For instance, Aniline (and homologs) are known to cause symptoms like headache, lassitude (weakness, exhaustion), dizziness, cyanosis, ataxia, dyspnea (breathing difficulty) on effort, tachycardia, irritation eyes, methemoglobinemia, cirrhosis .

将来の方向性

The future directions in the study of “®-2-(Benzylamino)-3-methylbutanoic acid” could involve diverse protein manipulations with genetically encoded glutamic acid benzyl ester , ring opening polymerization of α-amino acids , and heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives .

特性

IUPAC Name |

(2R)-2-(benzylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBAOZHBRMLMCP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Valine, N-(phenylmethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

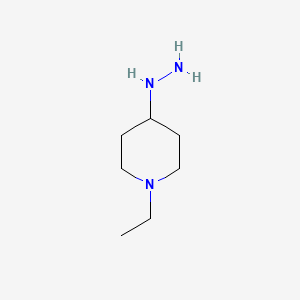

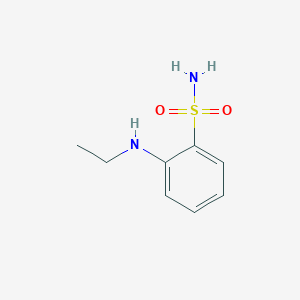

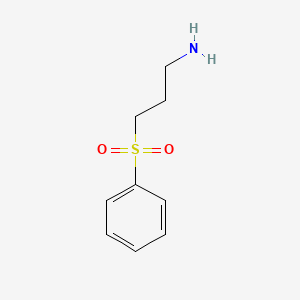

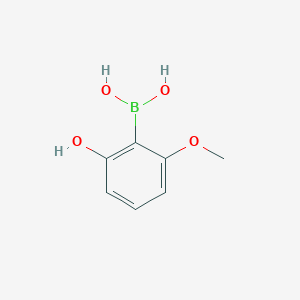

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。